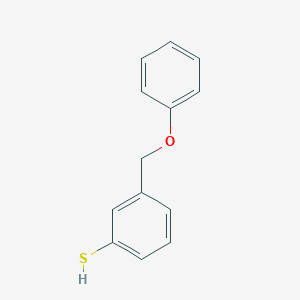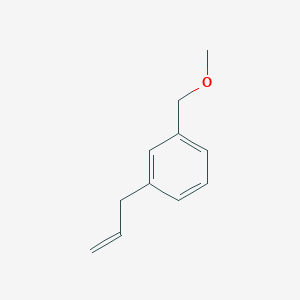![molecular formula C13H11FOS B8076660 3-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076660.png)
3-[(3-Fluorophenoxy)methyl]benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Traditional Preparation Methods: These may involve standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenations.
Advanced Preparation Methods: Recent advancements in synthetic chemistry have introduced more efficient and selective methods, including microwave-assisted synthesis, flow chemistry, and the use of novel catalysts.
Analyse Chemischer Reaktionen
3-[(3-Fluorophenoxy)methyl]benzenethiol, like many organic compounds, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(3-Fluorophenoxy)methyl]benzenethiol has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or marker in biological assays.
Industry: It can be used in the production of materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-[(3-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
3-[(3-Fluorophenoxy)methyl]benzenethiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable structures or functional groups. For example:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
Eigenschaften
IUPAC Name |
3-[(3-fluorophenoxy)methyl]benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(16)7-10/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRIFGCBXRMKDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)COC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S)COC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076578.png)
![4-[(3,5-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076586.png)
![4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076592.png)
![3-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076603.png)
![2-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076607.png)
![2-[(3,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076619.png)
![4-[(3,4-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076626.png)


![4-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076644.png)
![3-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076651.png)
![2-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076654.png)
![3-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076676.png)

